2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
CAS No.: 1040674-35-8
Cat. No.: VC8199874
Molecular Formula: C25H26N4O4
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040674-35-8 |
|---|---|
| Molecular Formula | C25H26N4O4 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C25H26N4O4/c1-5-32-21-12-10-19(14-22(21)31-4)25-26-23(33-28-25)15-29-24(30)13-11-20(27-29)18-8-6-17(7-9-18)16(2)3/h6-14,16H,5,15H2,1-4H3 |
| Standard InChI Key | PSAYNBSSUACBOM-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of the compound is C<sub>25</sub>H<sub>26</sub>N<sub>4</sub>O<sub>4</sub>, with a molecular weight of 446.5 g/mol. Its structure integrates three key components:
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Dihydropyridazin-3-one core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, contributing to planar rigidity and hydrogen-bonding capacity.
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1,2,4-Oxadiazole ring: A heterocyclic moiety known for metabolic stability and electronic effects, substituted at the 3-position with a 4-ethoxy-3-methoxyphenyl group.
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4-Isopropylphenyl substituent: A hydrophobic group at the 6-position of the dihydropyridazinone, enhancing lipophilicity and potential membrane permeability.
Key Structural Features:
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IUPAC Name: 2-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one.
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SMILES:
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C)OC. -
InChIKey: PSAYNBSSUACBOM-UHFFFAOYSA-N.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>26</sub>N<sub>4</sub>O<sub>4</sub> |
| Molecular Weight | 446.5 g/mol |
| XLogP3 | ~4.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 8 |
The compound’s moderate lipophilicity (XLogP3 ≈ 4.2) suggests balanced solubility and permeability, favorable for drug discovery.
Synthesis and Preparation Strategies
Synthesis of this compound involves multi-step protocols, typically beginning with the construction of the oxadiazole ring and subsequent coupling to the dihydropyridazinone core.
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is synthesized via cyclization between a nitrile oxide and an amidoxime. For the 3-(4-ethoxy-3-methoxyphenyl) substituent:
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Nitrile Oxide Generation: 4-Ethoxy-3-methoxybenzaldehyde is converted to its oxime, followed by chlorination with N-chlorosuccinimide (NCS).
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Cyclization: Reaction with amidoxime derivatives under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) yields the oxadiazole ring.
Dihydropyridazinone Core Functionalization
The dihydropyridazinone core is prepared via cyclocondensation of a diketone with hydrazine. Subsequent alkylation at the 2-position introduces the oxadiazole-methyl group:
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Hydrazine Cyclization: 4-Isopropylphenyl-substituted diketone reacts with hydrazine hydrate to form the dihydropyridazinone.
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Methylation: The oxadiazole-methyl group is introduced via nucleophilic substitution using a bromomethyl-oxadiazole intermediate.
Table 2: Hypothetical Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxime Formation | NH<sub>2</sub>OH·HCl, Pyridine, EtOH | 85 |
| 2 | Nitrile Oxide Generation | NCS, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 78 |
| 3 | Oxadiazole Cyclization | Amidoxime, K<sub>2</sub>CO<sub>3</sub>, DMF | 70 |
| 4 | Dihydropyridazinone Synthesis | Hydrazine hydrate, EtOH, reflux | 80 |
| 5 | Alkylation | Bromomethyl-oxadiazole, NaH, THF | 65 |
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
Key observations:
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Substituent Effects: Electron-donating groups (e.g., methoxy) enhance metabolic stability and target binding.
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Core Flexibility: Dihydropyridazinone cores offer greater conformational rigidity compared to thiophene systems, improving selectivity.
Future Research Directions
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Pharmacokinetic Profiling: Assess bioavailability, half-life, and tissue distribution in preclinical models.
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ADC Optimization: Explore linker chemistry and antibody targeting to enhance therapeutic index .
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Broad-Spectrum Screening: Evaluate activity against viral targets (e.g., SARS-CoV-2 protease) and resistant bacterial strains.
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